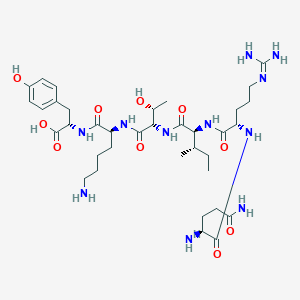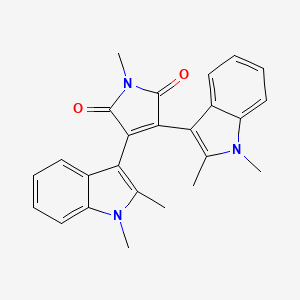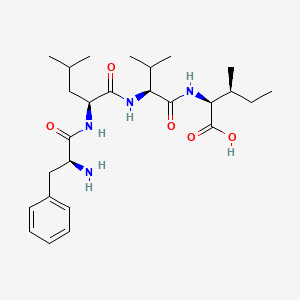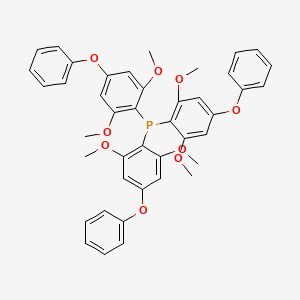![molecular formula C13H8N2O5 B12584937 2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde CAS No. 361543-98-8](/img/structure/B12584937.png)
2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of two nitro groups and an aldehyde group attached to a biphenyl structure. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde typically involves aromatic substitution reactions. One common method involves the reaction between 1-fluoro-2,4-dinitrobenzene and 1,3,5-tris(N-piperidinyl)benzene in acetonitrile at room temperature. The addition of triethylamine is used to prevent protonation of the reagent by hydrofluoric acid, which is formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under mild conditions.
Major Products
Reduction: The major product is the corresponding diamine derivative.
Substitution: Products vary depending on the nucleophile used but typically involve the replacement of one or both nitro groups.
Scientific Research Applications
2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde involves its ability to undergo nucleophilic aromatic substitution and reduction reactions. The nitro groups act as strong electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dinitrobiphenyl: Similar in structure but lacks the aldehyde group.
4,4’-Dinitro-2-biphenylamine: Contains nitro groups and an amine group instead of an aldehyde.
Uniqueness
2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer distinct reactivity patterns. This combination allows for versatile applications in synthetic chemistry and potential biological interactions.
Properties
CAS No. |
361543-98-8 |
|---|---|
Molecular Formula |
C13H8N2O5 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8N2O5/c16-8-9-1-3-10(4-2-9)12-6-5-11(14(17)18)7-13(12)15(19)20/h1-8H |
InChI Key |
GKSLJDFYTQKKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)

![Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12584876.png)






![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)



![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
